Ethyl 4-(tert-butyl)picolinate
Description
Contextualization of Picolinate (B1231196) Esters in Contemporary Chemical Research
Picolinate esters, which are esters of picolinic acid (pyridine-2-carboxylic acid), represent a significant class of heterocyclic compounds in chemical research. The pyridine (B92270) ring, an aromatic and electron-deficient core, allows for a variety of chemical modifications, influencing the molecule's physical and biological properties. dovepress.comnih.gov These esters are not merely laboratory curiosities; they serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The ester functional group, in conjunction with the pyridine nitrogen, provides sites for hydrogen bonding and potential coordination with metal ions, making them valuable in coordination chemistry and materials science. dovepress.comontosight.ai
The versatility of the picolinate scaffold is further enhanced by the ease with which substituents can be introduced at various positions on the pyridine ring. dovepress.com This structural flexibility allows for the fine-tuning of a compound's electronic and steric properties, which is a key aspect of modern drug design and catalyst development. dovepress.com Research into picolinate esters is active, with studies exploring their application in areas such as nucleophilic fluorination methods, which are important for the synthesis of many modern pharmaceuticals. acs.orgresearchgate.net
Academic Significance of Substituted Pyridine-Carboxylic Acid Derivatives
Substituted pyridine-carboxylic acid derivatives are a cornerstone of heterocyclic chemistry, with a wide range of applications that underscore their academic and industrial importance. ontosight.aioist.jp These compounds are integral building blocks in the creation of bioactive molecules, chemical probes for biological investigation, and functional materials. oist.jp The position of the carboxylic acid group on the pyridine ring, along with the nature and placement of other substituents, dramatically influences the compound's chemical reactivity and biological activity. ontosight.aiacs.org
Pyridine-carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acids—have given rise to a vast number of therapeutic agents for a wide array of diseases. dovepress.comnih.gov The pyridine moiety is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. dovepress.com The ability of the pyridine ring to engage in π-π stacking and hydrogen bonding interactions with biological targets is a key factor in their therapeutic efficacy. dovepress.com Furthermore, these derivatives are being investigated for their potential as enzyme inhibitors, with some showing promise in cancer therapy. dovepress.comacs.org The development of novel synthetic routes to access these derivatives, particularly under mild conditions, remains an active area of research. oist.jp
Scope and Research Imperatives for Ethyl 4-(tert-butyl)picolinate Studies
This compound is a specific substituted picolinate ester that has garnered interest within the scientific community. Its structure, featuring a bulky tert-butyl group at the 4-position of the pyridine ring and an ethyl ester at the 2-position, presents a unique combination of steric and electronic properties. The CAS number for this compound is 177784-98-4. bldpharm.coma2bchem.com
Research imperatives for this compound would logically focus on several key areas. A primary focus would be the exploration of its synthetic accessibility and the development of efficient, scalable synthesis methods. Understanding its fundamental chemical reactivity, including its behavior in various reaction types, is also crucial. Furthermore, given the broad biological activities of related pyridine derivatives, investigating the potential biological or pharmacological properties of this compound is a logical and important research direction. Its utility as a building block for more complex molecules in medicinal chemistry or materials science also warrants investigation. Detailed spectroscopic and crystallographic studies would provide valuable insights into its three-dimensional structure and how this influences its properties and interactions.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 177784-98-4 | bldpharm.coma2bchem.comsigmaaldrich.com |
| Molecular Formula | C12H17NO2 | bldpharm.coma2bchem.comsigmaaldrich.com |
| Molecular Weight | 207.27 g/mol | bldpharm.comnih.gov |
| IUPAC Name | ethyl 4-(tert-butyl)pyridine-2-carboxylate | nih.gov |
| SMILES | CCOC(=O)c1nccc(c1)C(C)(C)C | a2bchem.com |
This table is interactive. Click on the headers to sort the data.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 4-tert-butylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-5-15-11(14)10-8-9(6-7-13-10)12(2,3)4/h6-8H,5H2,1-4H3 |
InChI Key |
YZWTXTGYKVBJCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 4 Tert Butyl Picolinate and Its Structural Congeners
Strategic Approaches to Esterification of Picolinic Acids
The conversion of picolinic acids to their corresponding esters is a fundamental step in the synthesis of compounds like Ethyl 4-(tert-butyl)picolinate. This can be achieved through either direct reaction with an alcohol under acidic conditions or via the use of coupling agents to form activated intermediates.
Direct Esterification with Alcohols and Acid Catalysis
Direct esterification, commonly known as the Fischer-Speier esterification, is a well-established method for producing esters from carboxylic acids and alcohols. This equilibrium-driven process is typically catalyzed by a strong Brønsted acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). In the context of synthesizing ethyl picolinate (B1231196) derivatives, 4-(tert-butyl)picolinic acid would be reacted with an excess of ethanol (B145695) in the presence of an acid catalyst.
The mechanism involves the protonation of the carbonyl oxygen of the picolinic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the desired ester. To drive the equilibrium towards the product, it is common to use the alcohol as the solvent or to remove the water formed during the reaction.
A typical laboratory procedure involves refluxing the picolinic acid with a significant excess of anhydrous ethanol and a catalytic amount of concentrated sulfuric acid. The reaction progress can be monitored by techniques like thin-layer chromatography. Upon completion, the reaction mixture is typically neutralized with a base, and the product is extracted with an organic solvent.
Table 1: Key Features of Direct Esterification (Fischer-Speier)
| Feature | Description |
|---|---|
| Reactants | Carboxylic Acid, Alcohol |
| Catalyst | Strong Brønsted Acid (e.g., H₂SO₄, TsOH) |
| Conditions | Typically requires heat (reflux) |
| Mechanism | Acid-catalyzed nucleophilic acyl substitution |
| Key Aspect | Equilibrium process; often requires excess alcohol or removal of water |
Indirect Esterification via Activated Intermediates (e.g., using modified Yamaguchi reagents)
To overcome the equilibrium limitations and often harsh conditions of direct esterification, indirect methods involving the activation of the carboxylic acid are employed. The Yamaguchi esterification is a prominent example, valued for its mild conditions and high yields, especially in the synthesis of complex molecules and macrolactones.
This method utilizes 2,4,6-trichlorobenzoyl chloride, known as the Yamaguchi reagent, to convert the carboxylic acid into a highly reactive mixed anhydride (B1165640). The reaction is typically carried out in the presence of a tertiary amine base like triethylamine. This mixed anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). DMAP attacks the less sterically hindered carbonyl of the mixed anhydride, forming a highly electrophilic acyl-pyridinium intermediate, which is then readily attacked by the alcohol to furnish the ester.
The Yamaguchi protocol is renowned for its efficiency in producing a wide range of functionalized esters with high regioselectivity and under mild conditions. Modified Yamaguchi reagents have also been developed, such as 2,4,6-trichlorobenzoyl-4-dimethylaminopyridinium chloride, which can simplify the procedure.
Table 2: Comparison of Esterification Activating Agents
| Activating Agent System | Description | Key Intermediates |
|---|---|---|
| Yamaguchi Reagent | 2,4,6-Trichlorobenzoyl chloride with DMAP | Mixed anhydride, Acyl-pyridinium salt |
| Carbodiimides (e.g., DCC, EDCI) | Dicyclohexylcarbodiimide or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | O-acylisourea |
| Peptide Coupling Reagents (e.g., TBTU, COMU) | Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) used with a base | Activated esters (e.g., benzotriazolyl ester) |
Regioselective Functionalization of the Pyridine (B92270) Nucleus
A crucial aspect of synthesizing this compound is the precise installation of the tert-butyl group at the C-4 position of the pyridine ring. This can be approached through several synthetic strategies.
Introduction of the tert-Butyl Moiety at C-4 Position
Nucleophilic aromatic substitution (SNA) offers a direct route to introduce substituents onto an aromatic ring by displacing a suitable leaving group, such as a halide. For this reaction to proceed on an electron-rich pyridine ring, the ring must be activated by electron-withdrawing groups. The ester group at the C-2 position of ethyl picolinate provides some activation.
In this pathway, a starting material like ethyl 4-chloropicolinate would be treated with a tert-butyl nucleophile. The mechanism involves the addition of the nucleophile to the aromatic ring, forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity and yields the desired 4-tert-butyl substituted product. The presence of electron-withdrawing substituents at positions ortho or para to the leaving group is crucial for stabilizing the anionic intermediate, which facilitates the reaction.
The choice of the tert-butyl source is critical. Organometallic reagents such as tert-butyllithium (B1211817) or a tert-butyl Grignard reagent can serve as the nucleophile. However, the high reactivity of these reagents can sometimes lead to side reactions.
Table 3: Factors Influencing Nucleophilic Aromatic Substitution on Pyridines
| Factor | Influence on Reaction |
|---|---|
| Leaving Group | A good leaving group (e.g., F, Cl, Br) is required. Fluoride is often the most effective. |
| Ring Activation | Electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) ortho/para to the leaving group stabilize the intermediate and accelerate the reaction. |
| Nucleophile | A strong nucleophile is necessary to initiate the attack on the electron-deficient ring. |
| Solvent | Polar aprotic solvents are commonly used. |
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods, such as the Suzuki, Negishi, and Kumada couplings, provide powerful tools for attaching alkyl groups to aromatic systems. In principle, a 4-halopicolinate could be coupled with an organometallic reagent containing a tert-butyl group.
For instance, a Negishi coupling would involve the reaction of ethyl 4-chloropicolinate with a tert-butylzinc reagent in the presence of a palladium or nickel catalyst. Similarly, a Suzuki coupling might employ a tert-butylboronic acid or its ester derivative.
However, the installation of tertiary alkyl groups, like the tert-butyl moiety, via cross-coupling reactions presents a significant challenge. Steric hindrance often impedes the crucial reductive elimination step in the catalytic cycle, leading to low yields or failure of the reaction. One comprehensive study comparing seven different C(sp²)-C(sp³) cross-coupling methods found that none were able to successfully install a tert-butyl group. While methods for coupling primary and some secondary alkyl groups are well-developed, the construction of quaternary carbon centers through these reactions remains a formidable obstacle in synthetic chemistry. This highlights a current limitation in the field and suggests that for the synthesis of this compound, alternative strategies like nucleophilic aromatic substitution or building the ring from appropriately substituted precursors might be more viable.
Synthesis of the Picolinate Core through Cyclization Reactions
The formation of the pyridine ring, the core of picolinates, can be achieved through various cyclization strategies. One notable method is the Bohlmann-Rahtz Pyridine Synthesis, which allows for the creation of substituted pyridines in a two-step process. organic-chemistry.orgwikipedia.org This reaction begins with the condensation of an enamine with an ethynylketone to produce an aminodiene intermediate. organic-chemistry.orgwikipedia.orgjk-sci.com Following a heat-induced E/Z isomerization, this intermediate undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine. organic-chemistry.orgwikipedia.org
While versatile, the traditional Bohlmann-Rahtz synthesis has limitations, such as the need to purify the intermediate and the high temperatures required for the final cyclodehydration step. organic-chemistry.org To overcome these drawbacks, modifications have been developed. For instance, acid catalysis, using either Brønsted acids like acetic acid or Lewis acids such as ytterbium triflate and zinc bromide, can promote the reaction in a single step and at lower temperatures. organic-chemistry.orgjk-sci.com This one-pot approach enhances the efficiency of forming the pyridine core, which is central to picolinate structures. core.ac.uk
Heterogeneous Catalysis in Multi-Component Picolinate Synthesis
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like picolinates in a single step, aligning with the principles of green chemistry by reducing waste and energy consumption. The use of heterogeneous catalysts in these reactions is particularly advantageous as it simplifies catalyst recovery and reuse.
Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts due to their high surface area and tunable porous structures. A specific MOF, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed as a novel nanoporous heterogeneous catalyst for the synthesis of picolinate and picolinic acid derivatives. rsc.orgresearchgate.net This catalyst facilitates a multi-component reaction between an aldehyde, malononitrile, ammonium (B1175870) acetate, and ethyl 2-oxopropanoate (or 2-oxopropanoic acid). rsc.org
The key advantage of the UiO-66(Zr)-N(CH2PO3H2)2 catalyst is the presence of phosphorous acid groups, which enables the synthesis to proceed efficiently at ambient temperatures. rsc.org The catalyst demonstrates good reusability, maintaining its activity over several cycles, which is a significant benefit for industrial applications. researchgate.net
Below is a table summarizing the synthesis of various picolinate derivatives using the UiO-66(Zr)-N(CH2PO3H2)2 catalyst.
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Ethyl 6-amino-5-cyano-4-(4-chlorophenyl)picolinate | 25 | 95 |
| 2 | 4-Methylbenzaldehyde | Ethyl 6-amino-5-cyano-4-(p-tolyl)picolinate | 30 | 92 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)picolinate | 30 | 94 |
| 4 | Benzaldehyde | Ethyl 6-amino-5-cyano-4-phenylpicolinate | 25 | 96 |
| 5 | 2-Chlorobenzaldehyde | Ethyl 6-amino-5-cyano-4-(2-chlorophenyl)picolinate | 35 | 90 |
Data sourced from a study on multi-component picolinate synthesis. rsc.org
The synthesis of picolinates using the UiO-66(Zr)-N(CH2PO3H2)2 catalyst proceeds through a proposed mechanism involving a cooperative vinylogous anomeric-based oxidation. rsc.orgresearchgate.net The reaction is initiated by the activation of the aldehyde by the phosphonic acid group of the MOF. This is followed by a Knoevenagel condensation with malononitrile. Concurrently, ethyl pyruvate (B1213749) reacts with ammonia (B1221849) (from ammonium acetate) to form an enamine intermediate. A subsequent Michael addition between the Knoevenagel product and the enamine intermediate leads to a cyclization and eventual aromatization to the picolinate product. This process is notable for proceeding without the need for an external oxidizing agent. rsc.org
Asymmetric Synthesis of Chiral Picolinate Derivatives
The development of methods for the asymmetric synthesis of chiral molecules is a major goal in organic chemistry, particularly for the production of enantiomerically pure pharmaceuticals. While this compound itself is achiral, the synthesis of chiral picolinate derivatives is of significant interest. nih.gov
One approach to inducing chirality involves using chiral ligands in metal-catalyzed reactions. For instance, chiral picolinate ligands derived from (S)-BINOL have been synthesized and used to create new coordination polymers. rsc.org Although this example involves a chiral ligand derived from a picolinate rather than the direct asymmetric synthesis of a picolinate, it highlights the role of picolinate structures in the field of asymmetric catalysis.
Analogous asymmetric syntheses, such as the inverse-electron-demand Diels-Alder reaction to produce chiral tetrahydroquinoline derivatives using a chiral Titanium(IV) complex, provide a conceptual framework that could be adapted for picolinate systems. nih.gov The search for efficient chiral catalysts, including organocatalysts and metal complexes, remains an active area of research for creating chiral picolinate building blocks. nih.govmdpi.com
Sustainable and Green Chemical Syntheses of Picolinates
Modern synthetic chemistry places a strong emphasis on sustainability and green principles, aiming to reduce environmental impact and improve efficiency. The synthesis of picolinates is evolving to incorporate these values.
A prime example of a green synthetic route is the one-step hydro-thermal synthesis of chromium picolinate from 2-pyridinecarbonitrile and a chromium salt. google.compatsnap.com This method is conducted in water at elevated temperature and pressure, eliminating the need for hazardous organic solvents and oxidizing agents. google.com The process is described as a green production method with low environmental pollution, simple operation, and suitability for mass production. google.compatsnap.com A key advantage is the simultaneous hydrolysis of the nitrile to a carboxylic acid and its complexation with the metal ion in a single step. google.com
Furthermore, the multi-component synthesis of picolinates using the recyclable UiO-66(Zr)-N(CH2PO3H2)2 MOF catalyst, as discussed in section 2.3.1, is another example of a sustainable approach. researchgate.net The mild reaction conditions (ambient temperature), high atom economy of MCRs, and the ability to reuse the catalyst contribute to a more environmentally benign process compared to traditional multi-step syntheses. rsc.orgresearchgate.net The classic esterification of picolinic acid with ethanol using sulfuric acid as a catalyst, while effective, is generally considered less green due to the use of strong acid and the energy-intensive reflux conditions. chemicalbook.com
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For Ethyl 4-(tert-butyl)picolinate, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups.
The key vibrational modes anticipated for this compound include:
C-H Stretching: The aliphatic C-H bonds of the ethyl and tert-butyl groups are expected to show strong absorption bands in the 2850-3000 cm⁻¹ region. vscht.cz Aromatic C-H stretching from the pyridine (B92270) ring typically appears at slightly higher wavenumbers, between 3000 and 3100 cm⁻¹. vscht.cz
C=O Stretching: The ester carbonyl group (C=O) is one of the most prominent features in an IR spectrum, expected to produce a very strong and sharp absorption band in the range of 1720-1740 cm⁻¹. vscht.cz
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. vscht.cz These bands are characteristic of aromatic systems.
C-O Stretching: The ester C-O single bond stretching vibrations are anticipated to produce strong bands in the 1100-1300 cm⁻¹ region. vscht.cz
C-H Bending: The bending vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the ethyl and tert-butyl substituents will produce characteristic absorptions. For the tert-butyl group, a characteristic split peak around 1365-1390 cm⁻¹ is often observed. researchgate.net
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Ethyl & tert-Butyl | Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Ester | C=O Stretch | 1720 - 1740 | Very Strong |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 | Medium |
| tert-Butyl Group | C-H Bend (Umbrella) | ~1365 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light, typically from a laser. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often makes non-polar bonds and symmetric vibrations more prominent in Raman spectra. nih.gov
For this compound, Raman spectroscopy would be particularly useful for characterizing:
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the pyridine ring, which involves the expansion and contraction of the ring, typically gives rise to a strong and sharp Raman signal.
C-C Backbone: The carbon-carbon single bonds of the tert-butyl and ethyl groups, which may be weak in the IR spectrum, are often more clearly visible in the Raman spectrum.
Symmetric C-H Bending: Symmetric bending modes of the methyl groups are also Raman active. researchgate.net
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. nih.gov
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Ethyl & tert-Butyl | Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Pyridine Ring | Ring Breathing Mode | 990 - 1050 | Strong |
| Ester | C=O Stretch | 1720 - 1740 | Weak-Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise atomic and molecular structure of a crystal. wikipedia.org By irradiating a single crystal with X-rays, a diffraction pattern is generated, which can be mathematically analyzed to produce a three-dimensional model of the electron density within the crystal. carleton.edu
Single-Crystal X-ray Diffraction of Pure Compounds and Complexes
Single-crystal X-ray diffraction (SCXRD) provides unambiguous information about the solid-state structure of a molecule. carleton.edu If a suitable single crystal of this compound could be grown, SCXRD analysis would yield precise data on:
Molecular Conformation: The exact three-dimensional arrangement of the atoms, including the orientation of the tert-butyl and ethyl groups relative to the pyridine ring.
Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.
Unit Cell Parameters: The dimensions and angles of the unit cell, which is the basic repeating structural unit of the crystal lattice. stanford.edu
This technique is the gold standard for structural elucidation and provides definitive proof of a compound's chemical identity and stereochemistry in the solid state. carleton.edu
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged within the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions. For this compound, the analysis would focus on:
π-π Stacking: The aromatic pyridine rings could potentially stack on top of each other in a parallel or offset fashion, an interaction driven by the overlap of π-orbitals.
Weak Hydrogen Bonds: Although lacking strong hydrogen bond donors, the molecule could form weak C-H···O or C-H···N hydrogen bonds, where hydrogen atoms from the alkyl groups or the pyridine ring interact with the oxygen atom of the ester or the nitrogen atom of an adjacent pyridine ring. nih.gov
Understanding these interactions is fundamental to predicting and explaining the physical properties of the solid material, such as its melting point, solubility, and morphology.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The spectrum is a plot of absorbance versus wavelength.
For this compound, the primary chromophore is the substituted pyridine ring conjugated with the ester group. The UV-Vis spectrum is expected to show absorption bands corresponding to:
π→π* Transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. They typically result in strong absorption bands in the UV region, likely below 300 nm.
n→π* Transitions: This type of transition involves promoting a non-bonding electron (from the nitrogen of the pyridine ring or the oxygens of the ester group) to a π* antibonding orbital. These transitions are generally of lower energy and much weaker intensity than π→π* transitions and may appear as a shoulder on a stronger absorption band.
The solvent used for the analysis can influence the position and intensity of these absorption bands.
Table 3: Mentioned Compounds
| Compound Name |
|---|
Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy (for radical intermediates or paramagnetic complexes)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically employed for the detection and characterization of chemical species that have unpaired electrons. This method is highly sensitive for studying radical intermediates or paramagnetic complexes.
A thorough search of scientific literature and chemical databases reveals no specific studies employing Electron Paramagnetic Resonance (EPR/ESR) spectroscopy on this compound. Consequently, there are no available research findings or data concerning the analysis of radical intermediates or the formation of paramagnetic complexes involving this compound. The absence of such studies means that no EPR/ESR spectral data, such as g-values or hyperfine coupling constants, have been reported for this molecule.
Due to the lack of available data, a data table for EPR/ESR findings cannot be generated at this time.
Theoretical and Computational Chemistry Studies of Ethyl 4 Tert Butyl Picolinate Systems
Quantum Mechanical Calculations for Electronic Structure and Geometry
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods can be used to determine the optimal geometry of Ethyl 4-(tert-butyl)picolinate and to probe its electronic structure.
Density Functional Theory (DFT) Approaches for Ground State Properties
Density Functional Theory (DFT) has become a popular and versatile computational method for studying the ground state properties of molecules. researchgate.netnih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov This approach is generally less computationally intensive than other high-level methods, making it suitable for a wide range of molecular systems. nih.gov
For a molecule like this compound, DFT calculations, often using hybrid functionals such as B3LYP, could be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine thermodynamic properties. researchgate.netnih.gov The results of these calculations would provide a detailed picture of the molecule's three-dimensional structure and its stability.
Illustrative Data Table for DFT-Calculated Properties of this compound (Hypothetical)
| Parameter | Calculated Value |
| Total Energy | [Value in Hartrees] |
| Dipole Moment | [Value in Debye] |
| Rotational Constants | [Values in GHz] |
| Point Group | [Symmetry Group] |
Analysis of Electronic Properties and Molecular Orbitals
Understanding the electronic properties of a molecule is crucial for predicting its reactivity and spectroscopic behavior. Computational methods can provide detailed information about the distribution of electrons and the nature of molecular orbitals.
Calculation and Interpretation of Frontier Molecular Orbitals (HOMO, LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. nih.govnih.gov A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. nih.gov
For this compound, the HOMO and LUMO energies and their spatial distributions could be calculated using DFT or ab initio methods. This analysis would reveal which parts of the molecule are most likely to be involved in chemical reactions.
Illustrative Data Table for Frontier Molecular Orbital Energies of this compound (Hypothetical)
| Orbital | Energy (eV) |
| HOMO | [Value] |
| LUMO | [Value] |
| HOMO-LUMO Gap | [Value] |
Electrostatic Potential and Charge Distribution Analysis
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution in a molecule. The MEP map shows regions of positive and negative electrostatic potential, which correspond to areas that are electron-poor and electron-rich, respectively. This information is useful for predicting how a molecule will interact with other molecules and for identifying potential sites for electrophilic and nucleophilic attack. researchgate.net
For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential and the hydrogen atoms as regions of positive potential. This would provide insights into its intermolecular interactions and reactivity.
Computational Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a molecule. For this compound, theoretical calculations could be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. For instance, time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and predicting UV-Vis spectra. nih.govnih.gov
Illustrative Data Table for Predicted Spectroscopic Data of this compound (Hypothetical)
| Spectrum | Predicted Peaks |
| IR | [Wavenumbers and intensities of major vibrational modes] |
| 1H NMR | [Chemical shifts of different protons] |
| 13C NMR | [Chemical shifts of different carbon atoms] |
| UV-Vis | [Wavelengths of maximum absorption (λmax)] |
Theoretical NMR Chemical Shifts
There are no published studies detailing the theoretical calculation of 1H or 13C NMR chemical shifts for this compound. Such studies would typically involve geometry optimization of the molecule using methods like Density Functional Theory (DFT), followed by the application of a specific functional and basis set (e.g., GIAO, CSGT) to predict the shielding tensors and, consequently, the chemical shifts of each nucleus. A comparison of these theoretical values with experimental data would be crucial for validating the computational model and aiding in spectral assignment.
Vibrational Frequency Calculations (IR, Raman)
No computational studies on the vibrational frequencies of this compound have been found. A theoretical vibrational analysis would calculate the harmonic frequencies corresponding to the normal modes of vibration. These calculated frequencies, after appropriate scaling, could be compared with experimental Infrared (IR) and Raman spectra to assist in the assignment of vibrational bands to specific functional groups and molecular motions, such as C-H stretches, C=O stretches, and pyridine (B92270) ring vibrations.
UV-Vis Absorption Spectra and Electronic Transitions
There is no available research on the theoretical UV-Vis absorption spectrum of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra. Such a study would provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, for instance, π→π* or n→π* transitions, which are characteristic of the pyridine ring and the ester functional group.
Computational Studies of Reaction Mechanisms
Exploration of Reaction Pathways and Transition States
A search of the literature did not yield any computational investigations into the reaction mechanisms involving this compound. Such studies are vital for understanding the reactivity of a molecule. They typically involve mapping the potential energy surface of a reaction, locating transition state structures, and calculating activation energies to determine the most likely reaction pathways.
Catalytic Cycle Simulations
In the absence of studies on its reaction mechanisms, there are consequently no computational simulations of any catalytic cycles that might involve this compound, either as a reactant, product, or ligand.
Molecular Dynamics Simulations for Dynamic Behavior
No molecular dynamics (MD) simulations of this compound have been reported. MD simulations could provide valuable insights into the dynamic behavior of this molecule, such as its conformational flexibility, interactions with solvents, and aggregation behavior in the condensed phase.
Emerging Research Trajectories and Future Outlook
Innovation in Synthetic Strategies and Catalytic Methodologies
The synthesis of picolinate (B1231196) esters is moving beyond classical methods, such as the Fischer esterification of picolinic acid with ethanol (B145695) under strong acid catalysis. chemicalbook.com Modern research focuses on developing more efficient, scalable, and environmentally benign catalytic systems. Innovations include the use of novel heterogeneous catalysts that can operate under milder conditions, simplifying product purification and catalyst recycling.
One promising approach involves the use of metal-organic frameworks (MOFs) as catalysts. For instance, a nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed for the synthesis of picolinate derivatives at ambient temperatures through a multi-component reaction. rsc.org Such strategies offer high efficiency and the potential for synthesizing a diverse library of picolinates by varying the starting materials. rsc.org Furthermore, developments in catalysis for related reactions, such as the synthesis of tert-butyl phenols or ethers, highlight a broader trend towards using recoverable and reusable catalysts to improve the sustainability of chemical manufacturing. organic-chemistry.orggoogle.com
Table 1: Comparison of Synthetic Methodologies for Picolinates
| Method | Catalyst | Conditions | Advantages |
|---|---|---|---|
| Classical Esterification | Concentrated H₂SO₄ | Reflux in ethanol | Well-established, inexpensive reagents chemicalbook.com |
| Multi-component Reaction | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Ambient temperature | High efficiency, mild conditions, catalyst reusability rsc.org |
| Amide Formation Route | Isobutyl chloroformate, N-methylmorpholine | 0 °C to room temperature | High yield, suitable for multi-gram scale synthesis of derivatives beilstein-journals.org |
Advanced Ligand Design for Tailored Metal Complex Properties
Picolinate derivatives are exceptional ligands in coordination chemistry due to the presence of both a nitrogen atom on the pyridine (B92270) ring and oxygen atoms on the carboxylate group, which allows them to act as bidentate chelating agents. nih.govwikipedia.org The design of advanced ligands based on the picolinate scaffold is a major area of research, aiming to create metal complexes with specific, tailored properties for applications in catalysis, medicine, and materials science.
The introduction of a bulky tert-butyl group at the 4-position of the pyridine ring, as in Ethyl 4-(tert-butyl)picolinate, is a strategic design choice. This group can exert significant steric and electronic influence on the resulting metal complex. rsc.org Steric hindrance from the tert-butyl group can control the coordination number and geometry around the metal center, influence the stability of the complex, and create specific pockets that may enhance selectivity in catalytic reactions. This principle is widely used in designing ligands for asymmetric catalysis. beilstein-journals.org The electron-donating nature of the tert-butyl group can also modify the redox potential of the metal center, fine-tuning its reactivity. nih.gov Research in this area focuses on synthesizing a variety of substituted picolinates to systematically study these effects and develop complexes for specific functions, such as DNA binding and cleavage agents or catalysts for organic transformations. nih.govresearchgate.net
Expansion into Materials Science and Supramolecular Chemistry
The unique coordination properties of picolinate ligands make them valuable building blocks for constructing advanced materials and supramolecular assemblies. wikipedia.org The ability to form stable complexes with a wide range of metal ions is being exploited in the development of functional materials, including metal-organic frameworks (MOFs) and perovskite nanocrystals. rsc.orgresearchgate.net
In materials science, picolinate ligands have been shown to be effective for the surface passivation of lead halide perovskite nanocrystals. researchgate.net The strong, bidentate coordination of the picolinate group to the surface lead atoms helps to stabilize the nanocrystals and passivate surface traps, which is crucial for improving their optical and electronic properties for applications in solar cells and LEDs. researchgate.net
In supramolecular chemistry, the directional bonding provided by the picolinate moiety is used to guide the self-assembly of complex, multi-molecular architectures. wikipedia.org The tert-butyl group in this compound can play a crucial role in these assemblies by influencing intermolecular interactions, such as van der Waals forces and π-π stacking, thereby controlling the packing and dimensionality of the resulting supramolecular structure. wikipedia.org This expansion opens up possibilities for creating novel materials with tailored porosity, host-guest recognition capabilities, and stimuli-responsive behavior.
Application of Machine Learning and Artificial Intelligence in Picolinate Research
In ligand and materials design, AI can screen virtual libraries of thousands of picolinate derivatives to identify candidates with optimal properties for a specific application, such as binding affinity to a biological target or electronic properties for a new material. nih.govepfl.ch This data-driven approach accelerates the design-make-test-analyze cycle, enabling researchers to focus on the most promising molecules. nih.govresearchgate.net
Table 2: AI and Machine Learning Applications in Chemical Research
| Application Area | AI/ML Technique | Specific Function | Potential Impact on Picolinate Research |
|---|---|---|---|
| Chemical Synthesis | Retrosynthesis Prediction Models | Proposes synthetic routes for target molecules nih.govengineering.org.cn | Discovery of more efficient and sustainable routes to this compound and its analogs. |
| Reaction Optimization | Graph Transformer Neural Networks | Predicts reaction outcomes, yield, and regioselectivity digitellinc.com | Reduces experimental workload for optimizing synthesis conditions. |
| Drug Discovery | Predictive Modeling | Identifies molecules with desired biological activity childrensmercy.orgnih.gov | Accelerates the discovery of picolinate-based therapeutic agents. |
| Ligand Design | High-Throughput Virtual Screening | Screens virtual libraries for ligands with high binding affinity and selectivity nih.gov | Rapid identification of new picolinate ligands for catalysis or medical applications. |
Multidisciplinary Research Intersections
The study of picolinates is increasingly positioned at the intersection of multiple scientific disciplines, including chemistry, biology, medicine, and nutritional science. A prominent example is the extensive research on Chromium(III) picolinate, a coordination complex used as a nutritional supplement. mdpi.comnih.govdrugbank.com This research bridges inorganic chemistry with endocrinology and metabolism, investigating the compound's effects on insulin (B600854) function and body composition. nih.govnih.gov
This multidisciplinary approach serves as a model for the future of picolinate research. Derivatives such as this compound, while primarily of interest as synthetic intermediates or ligands, could find applications in entirely new fields. For example, its metal complexes could be explored for their biological activities, drawing on principles from medicinal inorganic chemistry. nih.gov The lipophilic nature imparted by the ethyl ester and tert-butyl groups could influence bioavailability and cellular uptake, making its derivatives candidates for drug delivery systems or as probes for biological imaging. The exploration of these interdisciplinary avenues is a key trajectory for unlocking the full potential of this versatile class of molecules.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing Ethyl 4-(tert-butyl)picolinate, and how should data interpretation be structured?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (focus on ester and tert-butyl groups via H and C NMR). Pair with high-resolution mass spectrometry (HRMS) to confirm molecular weight. Infrared (IR) spectroscopy can validate functional groups (e.g., C=O stretch at ~1700 cm). Data should be cross-referenced with computational models (e.g., DFT calculations) for electronic structure validation .
- Experimental Design : Document equipment specifications (e.g., NMR spectrometer frequency, solvent used) and calibration standards. Include raw spectra in supplementary materials with annotated peaks .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodology : Follow stepwise protocols for esterification and tert-butyl group introduction. Use controlled reaction conditions (e.g., anhydrous environment for acid-catalyzed esterification). Validate purity via HPLC or GC-MS, reporting retention times and column specifications. Publish detailed synthetic pathways, including side-product mitigation strategies (e.g., column chromatography conditions) .
- Data Reporting : Include molar ratios, catalyst concentrations, and temperature gradients. Reference analogous tert-butyl picolinate derivatives for troubleshooting (e.g., tert-butyl 4-formylphenyl carbonate in ) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Adopt OSHA-compliant PPE (gloves, goggles, lab coats) and fume hoods. Refer to Safety Data Sheets (SDS) for hazard codes (e.g., H303/H313/H333 for ingestion/skin contact risks). Implement waste disposal protocols for organic solvents and reactive intermediates .
- Emergency Measures : Train personnel on first-aid procedures (e.g., eye rinsing for accidental exposure). Document spill containment steps and neutralization agents .
Advanced Research Questions
Q. How can contradictory data in existing studies on this compound’s reactivity be resolved?
- Methodology : Conduct systematic reproducibility studies using PICOT framework (Population: reaction conditions; Intervention: varying catalysts; Comparison: literature protocols; Outcome: yield/purity; Time: reaction kinetics). Use multivariate analysis to isolate variables (e.g., temperature vs. solvent polarity) .
- Data Analysis : Apply statistical tools (e.g., ANOVA) to compare results across studies. Publish negative results to clarify inconsistencies, referencing tert-butyl analogs (e.g., tert-butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate in ) .
Q. What computational approaches are effective for predicting this compound’s interactions in catalytic systems?
- Methodology : Use density functional theory (DFT) to model steric effects of the tert-butyl group on reaction pathways. Compare with experimental kinetic data (e.g., Arrhenius plots). Validate docking simulations with crystallographic data from related picolinate esters .
- Experimental Integration : Pair computational predictions with empirical testing (e.g., substituent electronic parameters via Hammett plots). Reference tert-butyl carbamates in for analogous steric hindrance studies .
Q. How can this compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Experimental Design : Design accelerated stability studies using ICH Q1A guidelines. Test degradation products via LC-MS and identify pathways (e.g., hydrolysis of the ester group). Use Arrhenius equations to extrapolate shelf-life under standard conditions .
- Data Interpretation : Correlate degradation kinetics with molecular descriptors (e.g., logP for solubility trends). Compare with structurally similar compounds (e.g., ethyl 4-(hydroxymethyl)picolinate in ) .
Methodological Frameworks
-
PICOT Adaptation for Chemical Research :
-
Literature Review Best Practices :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
